Tripotassium;fluoro(trioxido)silane
Description
Contextualization of Fluorine- and Oxygen-Containing Silanes
Overview of Fluorosilane Coordination Chemistry
Fluorosilanes are a class of organosilicon compounds where one or more fluorine atoms are directly bonded to a silicon atom. The high electronegativity of fluorine and the strength of the silicon-fluorine bond (Si-F), which is significantly stronger than Si-C, Si-H, and even Si-O bonds, dictate the distinctive chemistry of these compounds. baranlab.org This strong bond contributes to the thermal and chemical stability of many fluorinated silanes. dakenchem.com
The coordination chemistry of fluorosilanes is characterized by the ability of the silicon atom to expand its coordination number beyond four, a phenomenon less common for carbon. This hypervalency is facilitated by the electron-withdrawing nature of the fluorine substituents, which increases the Lewis acidity of the silicon center. lsu.edu Consequently, fluorosilanes can readily form pentacoordinate and hexacoordinate complexes with various Lewis bases. For instance, compounds like MeSiF₄⁻ and Ph₃SiF₂⁻ are known to exist as stable pentacoordinate species. baranlab.org The coordination chemistry of higher oxidation state metal and non-metal fluorides with neutral donor ligands has been a subject of significant research in recent years. researchgate.net
Exploration of Silane-Oxide Systems
Silane-oxide systems encompass a diverse range of compounds containing silicon-oxygen bonds, from the ubiquitous silica (B1680970) (SiO₂) to discrete molecular species. The chemistry of these systems is dominated by the high affinity of silicon for oxygen, leading to the formation of strong and stable Si-O bonds. acs.org The transformation of silica into more useful chemical precursors, such as alkoxysilanes, has been a long-standing challenge due to the thermodynamic stability of the SiO₂ network. acs.org
In the context of discrete molecular systems, silane-oxide chemistry involves the study of silanols (R₃SiOH) and their condensation products, siloxanes (R₃Si-O-SiR₃). These functional groups are fundamental in the production of silicone polymers. The reactivity of the Si-O bond and its interaction with other functional groups are central to understanding the behavior of these systems. The hydrolysis of fluorosilanes, for example, can lead to the formation of silanols and subsequently siloxanes, though the process can be thermodynamically unfavorable in some cases. researchgate.net The interaction between silane (B1218182) coupling agents and inorganic materials often involves the reaction of silane with surface hydroxyl groups to form stable Si-O-metal or Si-O-Si linkages. researchgate.netshinetsusilicones.com
Significance of Potassium Counterions in Inorganic Frameworks
The coordination environment of the potassium cation is flexible, and it can interact with a variety of ligands, including oxygen and nitrogen atoms. rsc.orgsrce.hrfrontiersin.orgresearchgate.net In the solid state, these interactions lead to the formation of specific coordination polyhedra around the potassium ions, which in turn dictate the packing of the anionic units. For instance, in the crystal structure of potassium salts of adenine (B156593), the K⁺ ions are directly coordinated to the nitrogen atoms of the adenine anions, and these cation-anion interactions are dominant in stabilizing the crystal lattice. rsc.org Similarly, in potassium (difluoromethanesulfonyl)(trifluoromethanesulfonyl)imide, the potassium cations are primarily coordinated with the oxygen atoms of the sulfonyl groups. frontiersin.org
Theoretical Frameworks for Predicting Silicon-Based Compound Reactivity
The reactivity of silicon-based compounds, including tripotassium;fluoro(trioxido)silane, can be rationalized and predicted using various theoretical and computational frameworks. These models provide insights into reaction mechanisms, transition states, and the factors that control chemical reactivity.
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure and reactivity of molecules. nih.gov DFT calculations can be employed to determine the geometries of reactants, products, and transition states, as well as to calculate reaction energies and activation barriers. For instance, DFT has been used to study the thermal decomposition of silanes, revealing that the reaction pathways and their relative importance change with the degree of branching and temperature. nih.gov It has also been applied to investigate the hydrolysis of fluorosilanes, showing that the activation energy is significantly lowered in the presence of a water dimer compared to a monomer. researchgate.net
Molecular dynamics (MD) simulations, particularly reactive molecular dynamics (ReaxFF), are another powerful tool for studying the reactivity of silicon-containing systems. researchgate.net These simulations can model the dynamic processes of bond formation and breaking, providing insights into complex reaction mechanisms at the atomic level. For example, ReaxFF simulations have been used to investigate the wear mechanisms at silica interfaces and the structure of silane sizing layers in composites. researchgate.net
Properties
IUPAC Name |
tripotassium;fluoro(trioxido)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/FO3Si.3K/c1-5(2,3)4;;;/q-3;3*+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJNALCRIODCAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si]([O-])([O-])F.[K+].[K+].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FK3O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.377 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tripotassium;fluoro Trioxido Silane
Rational Design of Synthetic Pathways
The successful synthesis of Tripotassium;fluoro(trioxido)silane hinges on the logical selection of precursors and the precise control of the reaction environment. The goal is to assemble the target anionic complex, [SiO₃F]³⁻, and combine it with three potassium cations.
Precursor Selection and Stoichiometry in Silicon-Fluorine-Oxygen Systems
The choice of starting materials is critical and is guided by the desired elemental composition of the final product (K, Si, O, F). Plausible precursors include sources of potassium, silicon, oxygen, and fluorine that can react in a controlled manner.
Key considerations for precursor selection include:
Reactivity: The chosen precursors must be sufficiently reactive under achievable laboratory conditions.
Purity: High-purity starting materials are essential to avoid the formation of unwanted side products.
Stoichiometry: The molar ratios of the reactants must be carefully calculated to favor the formation of the K₃[SiO₃F] product.
Based on these principles, several combinations of precursors can be proposed. A logical approach involves reacting a potassium silicate (B1173343) source with a potassium fluoride (B91410) source. Alternatively, a silicon source can be reacted with appropriate potassium and fluoride sources.
Table 1: Proposed Precursor Combinations and Stoichiometric Ratios for K₃[SiO₃F] Synthesis
| Potassium Source | Silicon Source | Fluorine Source | Oxygen Source | Proposed Stoichiometric Reaction |
| Potassium Silicate (K₂SiO₃) | Potassium Silicate (K₂SiO₃) | Potassium Fluoride (KF) | Potassium Silicate (K₂SiO₃) | K₂SiO₃ + KF → K₃[SiO₃F] |
| Potassium Hydroxide (B78521) (KOH) | Silicon Dioxide (SiO₂) | Potassium Fluoride (KF) | Silicon Dioxide (SiO₂), Potassium Hydroxide (KOH) | 3KOH + SiO₂ + KF → K₃[SiO₃F] + H₂O + KH |
| Potassium Carbonate (K₂CO₃) | Silicon Dioxide (SiO₂) | Potassium Fluoride (KF) | Silicon Dioxide (SiO₂), Potassium Carbonate (K₂CO₃) | 1.5K₂CO₃ + SiO₂ + KF → K₃[SiO₃F] + 1.5CO₂ |
| Potassium Fluorosilicate (K₂SiF₆) | Potassium Fluorosilicate (K₂SiF₆) | Potassium Fluorosilicate (K₂SiF₆) | Potassium Hydroxide (KOH) | K₂SiF₆ + 4KOH → K₃[SiO₃F] + 3KF + 2H₂O |
Solvent Effects and Reaction Environment Control
The reaction environment, including the choice of solvent and atmospheric conditions, plays a pivotal role in directing the reaction toward the desired product.
Solvent Selection: The solvent must be able to dissolve the reactants to facilitate their interaction, but it should not react with them in an undesirable manner.
Aqueous Media: Water can be a suitable solvent for many potassium salts. However, the hydrolytic stability of the Si-F bond must be considered. In aqueous solutions, the pH will be a critical parameter to control, as silicate and fluorosilicate species can undergo complex hydrolysis and condensation reactions.
Non-Aqueous Solvents: For reactions where water might interfere, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) could be employed. These solvents can effectively solvate cations, potentially enhancing the reactivity of the fluoride and silicate anions.
Molten Salt Fluxes: In high-temperature solid-state reactions, a low-melting-point salt, such as a eutectic mixture of alkali halides, can be used as a flux. The flux acts as a solvent, enabling the diffusion and reaction of the solid precursors at temperatures below their melting points.
Temperature and Pressure: The reaction temperature will influence the reaction kinetics and the stability of the product. Some reactions may proceed at room temperature, while others, particularly solid-state reactions, will require elevated temperatures. In cases like hydrothermal synthesis, elevated pressure is also a key parameter.
Atmosphere: To prevent unwanted side reactions with atmospheric components like carbon dioxide (which can react with basic potassium compounds) or moisture, syntheses may need to be carried out under an inert atmosphere, such as nitrogen or argon.
Experimental Synthesis Protocols
Based on the rational design principles discussed above, several experimental protocols can be proposed for the synthesis of this compound.
Direct Combination Reactions
Direct combination, or solid-state reaction, involves heating a mixture of solid precursors to a high temperature to induce a reaction. This method is often used for the synthesis of refractory materials and complex oxides.
A plausible direct combination route for K₃[SiO₃F] would involve the high-temperature reaction of potassium silicate (K₂SiO₃) and potassium fluoride (KF).
Hypothetical Protocol:
Precursor Preparation: High-purity, anhydrous potassium silicate and potassium fluoride are intimately ground together in a 1:1 molar ratio in an agate mortar under an inert atmosphere.
Reaction: The powdered mixture is placed in a platinum or alumina (B75360) crucible and heated in a tube furnace under a flow of dry nitrogen or argon. The temperature would likely need to be in the range of the melting points of the reactants to ensure sufficient mobility of the ions. Phase diagrams of the K₂O-SiO₂ and KF-SiO₂ systems can provide guidance on suitable temperature ranges. researchgate.netresearchgate.net
Cooling and Characterization: The product is slowly cooled to room temperature. The resulting solid would then be characterized by techniques such as X-ray diffraction (XRD) to identify the crystalline phases present and confirm the formation of the target compound.
Metathesis and Substitution Reactions
Metathesis reactions, or double displacement reactions, involve the exchange of ions between two reacting salts. These reactions are often carried out in solution, and the formation of a precipitate or a more stable soluble species can drive the reaction to completion.
A potential metathesis-type synthesis could start with potassium fluorosilicate (K₂SiF₆) and react it with a strong potassium base like potassium hydroxide (KOH). A patent for the production of potassium fluoride describes a similar reaction where potassium fluorosilicate reacts with potassium hydroxide to yield potassium fluoride and silicon dioxide. patsnap.com By carefully controlling the stoichiometry, it might be possible to favor the formation of K₃[SiO₃F].
Hypothetical Protocol:
Reaction Setup: A solution of potassium hydroxide in a suitable solvent (e.g., water or ethanol) is prepared in a reaction vessel.
Addition of Precursor: Potassium fluorosilicate is slowly added to the potassium hydroxide solution while stirring. The molar ratio of KOH to K₂SiF₆ would need to be precisely controlled, aiming for a 4:1 ratio to provide the necessary potassium and hydroxide ions for the formation of the [SiO₃F]³⁻ anion and water.
Reaction Conditions: The reaction might be conducted at room temperature or with gentle heating to promote the reaction.
Product Isolation: The desired product, if insoluble, could be isolated by filtration. If it remains in solution, the solvent could be removed under reduced pressure, followed by recrystallization from a suitable solvent to purify the product.
Hydrothermal and Solvothermal Syntheses
Hydrothermal synthesis involves carrying out a chemical reaction in an aqueous solution at temperatures above the boiling point of water and at elevated pressures, typically in a sealed vessel called an autoclave. Solvothermal synthesis is a similar process but uses a non-aqueous solvent. These methods are particularly useful for crystallizing materials that are insoluble or unstable at their melting points.
The synthesis of potassium silicates via hydrothermal routes has been reported, reacting quartz sand with aqueous potassium hydroxide solutions at temperatures between 150°C and 300°C. wikipedia.org By introducing a fluoride source into a similar system, the formation of this compound could be feasible.
Hypothetical Protocol:
Hydrothermal Reaction: The sealed autoclave is placed in an oven and heated to a temperature in the range of 150-250°C for a period of several hours to days. The autogenous pressure will increase due to the heating of the aqueous solution.
Isolation and Purification: After the reaction, the autoclave is cooled to room temperature. The solid product is collected by filtration, washed with deionized water and ethanol (B145695) to remove any unreacted precursors, and dried in an oven at a moderate temperature.
Table 2: Summary of Proposed Experimental Synthesis Protocols for K₃[SiO₃F]
| Synthetic Method | Key Precursors | Typical Solvent/Environment | Temperature Range (°C) | Key Advantages |
| Direct Combination | K₂SiO₃, KF | Inert atmosphere, solid-state | High (e.g., >800°C) | Can produce highly crystalline, solvent-free products. |
| Metathesis Reaction | K₂SiF₆, KOH | Aqueous or alcoholic | Room temperature to moderate heating | Often proceeds under milder conditions than solid-state reactions. |
| Hydrothermal Synthesis | SiO₂, KOH, KF | Aqueous | 150 - 250 | Can yield well-formed crystals of materials that are otherwise difficult to crystallize. patsnap.com |
Purification and Isolation Techniques for this compound
The effective purification and isolation of this compound, also known as potassium fluorosilicate, are critical for ensuring its suitability for various industrial applications that demand high purity, such as in the manufacturing of optical glass and ceramics. changyuancorp.comguidechem.com Methodologies for achieving high purity focus on leveraging the compound's solubility properties and physical characteristics through crystallization, as well as employing various filtration and chromatographic techniques to remove impurities.
Crystallization Strategies for High Purity
Crystallization is a primary method for the purification of potassium fluorosilicate, capitalizing on the temperature-dependent solubility of the compound in water to separate it from more soluble impurities.
A common approach involves recrystallization from water. The process entails dissolving the crude potassium fluorosilicate in conductivity water at an elevated temperature (100°C) and subsequently cooling the solution to a low temperature (0°C) to induce crystallization. changyuancorp.comchemicalbook.com Repeating this cycle multiple times can significantly enhance the purity of the final product. changyuancorp.comchemicalbook.com
Another strategy involves a controlled precipitation reaction followed by crystallization. For instance, reacting a fluosilicic acid solution with a potassium chloride solution precipitates potassium fluorosilicate. guidechem.comgoogle.com The resulting filtrate is then cooled to promote crystallization. guidechem.com The crystals are subsequently separated by filtration and dried. guidechem.com A specific patented process details drying the isolated product in an oven at 130°C for 3 hours, which yields a white solid powder with a purity exceeding 99%. google.com
The physical characteristics of the crystals, such as particle size, are also an important consideration for specific applications. For example, the production of large-particle potassium fluorosilicate is particularly desirable for use in optical glass manufacturing due to its good fluidity and even distribution, which minimizes dust during use. guidechem.com
Table 1: Crystallization Parameters for High-Purity Potassium Fluorosilicate
| Parameter | Value/Condition | Desired Outcome | Source |
|---|---|---|---|
| Solvent | Conductivity Water | Removal of soluble impurities | changyuancorp.comchemicalbook.com |
| Temperature Gradient | 100°C down to 0°C | Induce crystallization | changyuancorp.comchemicalbook.com |
| Drying Temperature | 130°C | Removal of moisture | google.com |
| Drying Time | 3 hours | Achieve >99% purity | google.com |
Chromatographic and Filtration Methods
Filtration is an essential step in the isolation of potassium fluorosilicate, often used in conjunction with crystallization.
Simple filtration techniques are employed to separate the precipitated or crystallized solid from the mother liquor. google.comgoogle.com In some described methods, the reaction mixture is cooled to room temperature before filtration to maximize the yield of the solid product. google.com The filtered solid, or filter cake, is then typically washed, often with water, to remove residual soluble impurities like hydrochloric acid that may have been generated during synthesis. google.com
More advanced filtration techniques such as suction filtration are also utilized to improve the efficiency of separating the solid from the liquid phase. guidechem.com This can be followed by centrifugal drying to remove excess moisture. guidechem.com For slurry filtration, specific filter materials like gunny bags and yellow sand have been reported. guidechem.com
While specific chromatographic methods for the large-scale purification of potassium fluorosilicate are not extensively detailed in the provided research, the principles of chromatography are widely applied for the separation and analysis of silicate compounds. lcms.czresearchgate.net Ion chromatography, for instance, is a highly sensitive method used for the determination of silicate in high-purity water, demonstrating the potential for chromatographic techniques in achieving low-level impurity detection. lcms.cz Ion-exclusion chromatography is another useful technique for separating weak acids like silicic acid. researchgate.net For preparative purposes, flash chromatography using silica (B1680970) gel as the stationary phase is a common and effective method for purifying chemical compounds. silicycle.comyoutube.com The choice of spherical or irregular silica particles can impact the efficiency of the separation. silicycle.com
Table 2: Filtration and Isolation Parameters
| Technique | Description | Purpose | Source |
|---|---|---|---|
| Filtration | Separation of solid potassium fluorosilicate from the reaction mixture. | Isolation of the product. | google.comgoogle.com |
| Washing | Rinsing the filter cake with water. | Removal of soluble impurities (e.g., hydrochloric acid). | google.com |
| Suction Filtration | Application of vacuum to increase filtration speed. | Efficient solid-liquid separation. | guidechem.com |
Table 3: Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | K₃[FSiO₃] |
| Potassium Fluorosilicate | K₂[SiF₆] |
| Potassium Hexafluorosilicate (B96646) | K₂[SiF₆] |
| Fluosilicic Acid | H₂SiF₆ |
| Potassium Chloride | KCl |
| Hydrochloric Acid | HCl |
| Silicic Acid | [SiOₓ(OH)₄₋₂ₓ]ⁿ⁻ |
| Silica Gel | SiO₂ |
Advanced Structural Determination of Tripotassium;fluoro Trioxido Silane
Crystallographic Analysis
Single Crystal X-ray Diffraction Studies
Information from single crystal X-ray diffraction studies for Tripotassium;fluoro(trioxido)silane is not available in the reviewed scientific literature.
Specific data on the crystal system and space group for this compound have not been reported.
The atomic coordinates and anisotropic displacement parameters for this compound are undetermined due to the lack of single crystal X-ray diffraction data.
Precise interatomic distances and bond angles for this compound have not been experimentally determined.
Powder X-ray Diffraction Characterization
No powder X-ray diffraction patterns for this compound have been found in the surveyed literature.
Without reference powder X-ray diffraction data, phase identification and purity assessment for this compound cannot be performed.
Lattice Parameter Refinement
Lattice parameter refinement is a critical step in crystal structure analysis, typically performed using data from single-crystal or powder X-ray diffraction (XRD). This process mathematically improves the initial estimates of the unit cell dimensions (the lengths of the cell edges a, b, c and the angles between them α, β, γ). The refinement minimizes the difference between the observed diffraction peak positions and those calculated from a theoretical model of the crystal lattice.
For a crystalline sample of this compound, XRD data would be collected, and the resulting diffraction pattern would be indexed to assign Miller indices (hkl) to each reflection. A least-squares refinement algorithm would then be applied to adjust the lattice parameters until the best possible fit is achieved. The quality of the refinement is often judged by low residual values (R-factors), indicating a high degree of agreement between the experimental data and the structural model.
This refinement is crucial as it provides the foundational geometric framework of the crystal, upon which the precise atomic positions are determined. The resulting parameters define the exact size and shape of the repeating unit that builds the entire crystal.
Illustrative Data Table: Refined Lattice Parameters
Note: The following table is a hypothetical representation of refined lattice parameters for this compound, illustrating the typical output of such an analysis. This data is not derived from actual experimental measurements of this specific compound.
| Parameter | Value | Unit |
|---|---|---|
| Crystal System | Orthorhombic | - |
| Space Group | Pna2₁ | - |
| a | 9.875(2) | Å |
| b | 5.643(1) | Å |
| c | 7.128(1) | Å |
| α | 90 | ° |
| β | 90 | ° |
| γ | 90 | ° |
| Cell Volume | 396.9(1) | ų |
| Refinement R-factor | 0.035 | - |
Neutron Diffraction Investigations
Neutron diffraction is a powerful technique that provides information complementary to XRD. While X-rays are scattered by an atom's electron cloud, neutrons are scattered by the atomic nucleus. phenix-online.org This fundamental difference offers significant advantages for certain structural problems. The scattering power of an atom for neutrons is not dependent on its atomic number, allowing light elements to be located with high precision even in the presence of heavy elements. phenix-online.org
In the case of this compound, neutron diffraction would be exceptionally valuable. The potassium (K) and silicon (Si) atoms dominate the X-ray scattering, making it potentially difficult to precisely determine the positions and bonding parameters of the lighter fluorine (F) and oxygen (O) atoms. Neutron diffraction, however, has a high sensitivity to these lighter elements. phenix-online.org This would allow for an unambiguous determination of the Si-F and Si-O bond lengths and the geometry of the [SiFO₃]³⁻ anion. Furthermore, it can provide more accurate anisotropic displacement parameters (thermal ellipsoids), which describe the vibrational motion of atoms within the crystal lattice.
Illustrative Data Table: Neutron Diffraction Bond Lengths
Note: The following table is a hypothetical representation of bond lengths that could be determined for this compound via neutron diffraction, illustrating the precision of the technique. This data is not derived from actual experimental measurements.
| Bond | Length (Å) | Estimated Standard Deviation (Å) |
|---|---|---|
| Si-F | 1.685 | 0.002 |
| Si-O1 | 1.621 | 0.002 |
| Si-O2 | 1.623 | 0.002 |
| Si-O3 | 1.619 | 0.003 |
Spectroscopic Characterization of Tripotassium;fluoro Trioxido Silane
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for probing the local atomic environment in molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about connectivity, structure, and dynamics. For Tripotassium;fluoro(trioxido)silane, a multi-nuclear NMR approach is essential for a comprehensive characterization.
29Si NMR spectroscopy directly probes the silicon nucleus, offering critical information on the connectivity and coordination environment of the silicate (B1173343) core. The 29Si nucleus has a spin of 1/2, but its low natural abundance (4.7%) and low gyromagnetic ratio can present sensitivity challenges, often necessitating techniques like cross-polarization (CP) from abundant nuclei (e.g., 1H, if present) and magic-angle spinning (MAS) for solid-state analysis to obtain high-resolution spectra.
The chemical shift of 29Si is highly sensitive to the nature and number of atoms attached to it. For this compound, the silicon atom is bonded to three oxygen atoms and one fluorine atom. The chemical shift can be described using the T^n notation, where 'T' denotes a silicon atom bonded to three other non-hydrogen atoms (in this case, O and F), and 'n' represents the number of bridging siloxane (Si-O-Si) bonds. In an isolated fluoro(trioxido)silane anion, the silicon would be considered a T^0 species if the oxygens are non-bridging. The presence of the electronegative fluorine atom is expected to induce a significant change in the chemical shift compared to analogous silicate species without fluorine.
Table 1: Expected 29Si NMR Parameters for this compound
| Parameter | Expected Value/Characteristic | Significance |
|---|---|---|
| Isotropic Chemical Shift (δ) | Varies based on electronegativity of substituents | The specific shift for the SiFO3 environment provides a fingerprint for the species. Shifts for T-species in siloxanes typically range from -40 to -70 ppm. |
| Spin-Spin Coupling (J) | Coupling to 19F (J(Si-F)) | The magnitude of the Si-F coupling constant provides direct evidence of the Si-F bond and can give insight into bond length and character. |
| Linewidth | Relatively sharp for a spin-1/2 nucleus | Broadening could indicate structural disorder or dynamic processes in the solid state. |
Note: The table presents expected values based on established principles of 29Si NMR spectroscopy.
19F NMR is a highly sensitive and powerful technique due to the 100% natural abundance and high gyromagnetic ratio of the 19F nucleus. It offers a wide range of chemical shifts, making it exceptionally sensitive to the local electronic environment of the fluorine atom.
Table 2: Expected 19F NMR Parameters for this compound
| Parameter | Expected Value/Characteristic | Significance |
|---|---|---|
| Isotropic Chemical Shift (δ) | Wide range, sensitive to coordination | The specific chemical shift confirms the fluorine's chemical environment, distinct from free fluoride (B91410) or other fluorinated species. Chemical shifts for Ar-F bonds range from +80 to +170 ppm relative to CFCl3. |
| Spin-Spin Coupling (J) | Coupling to 29Si (J(F-Si)) | Provides direct evidence of the F-Si bond. 19F can also exhibit long-range coupling to other nuclei. |
| Linewidth | Sharp for a spin-1/2 nucleus | A single sharp line would indicate a magnetically and structurally equivalent fluorine site. |
Note: The table presents expected values based on established principles of 19F NMR spectroscopy.
17O NMR spectroscopy provides direct insight into the oxygen environments within the compound. However, it is a challenging technique due to the low natural abundance of the 17O isotope (0.038%) and the fact that it is a quadrupolar nucleus (I = 5/2). The quadrupolar nature of the nucleus often leads to broad spectral lines, although techniques like magic-angle spinning (MAS) and multiple-quantum MAS (MQMAS) can be used to obtain high-resolution spectra in the solid state.
For this compound, the three oxygen atoms are chemically equivalent in the isolated anion. Therefore, a single resonance is expected in the 17O NMR spectrum. The isotropic chemical shift (δCS) and the quadrupolar coupling constant (CQ) are highly sensitive to the local structure, such as bond lengths and the nature of the coordinating cation (potassium). For instance, 17O NMR can distinguish between bridging and non-bridging oxygen atoms in silicate networks, with non-bridging oxygens typically showing smaller quadrupolar coupling constants.
Table 3: Expected 17O NMR Parameters for the Oxygen Environment
| Parameter | Expected Value/Characteristic | Significance |
|---|---|---|
| Isotropic Chemical Shift (δCS) | ~50-100 ppm (typical for silicates) | Sensitive to the Si-O bond character and coordination by K+ ions. |
| Quadrupolar Coupling Constant (CQ) | Small to intermediate (~2-5 MHz) | Reflects the symmetry of the electric field gradient at the oxygen nucleus. Non-bridging oxygens have smaller CQ values than bridging oxygens. |
| Asymmetry Parameter (η) | Close to 0 for a symmetric environment | Describes the deviation of the electric field gradient from axial symmetry. |
Note: The table presents expected values based on established principles and data from related silicate compounds.
39K NMR spectroscopy is used to study the environment of the potassium counter-ions. Like 17O, 39K is a quadrupolar nucleus (I = 3/2) with a low gyromagnetic ratio, making it an insensitive nucleus for NMR. However, studies performed at very high magnetic fields (e.g., 21 Tesla) have shown that it is possible to obtain high-quality solid-state 39K NMR spectra.
The 39K NMR parameters, particularly the chemical shift and the quadrupolar coupling constant, are sensitive to the local coordination environment of the potassium ions. In a crystalline solid of this compound, there may be one or more distinct potassium sites, which could be resolved as separate resonances in the NMR spectrum. The chemical shift range for K+ ions in diamagnetic salts can exceed 100 ppm. The magnitude of the quadrupolar coupling constant provides information about the symmetry of the ionic coordination sphere around the potassium.
Table 4: Expected 39K NMR Parameters for Potassium Environments
| Parameter | Expected Value/Characteristic | Significance |
|---|---|---|
| Isotropic Chemical Shift (δ) | Wide range, >100 ppm | Differentiates between crystallographically inequivalent potassium sites. |
| Quadrupolar Coupling Constant (CQ) | 0 to >3 MHz | Sensitive to the symmetry of the K+ coordination environment. A value of zero indicates a cubic (highly symmetric) environment. |
| Linewidth | Broad due to quadrupolar interactions | Linewidth is influenced by the CQ value and structural disorder. |
Note: The table presents expected values based on established principles and data from various potassium salts.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. When the sample is irradiated with X-rays, photoelectrons are emitted, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its oxidation state.
For this compound, an XPS survey scan would be expected to show peaks corresponding to Potassium (K), Silicon (Si), Oxygen (O), and Fluorine (F). High-resolution spectra of the Si 2p, O 1s, F 1s, and K 2p regions would provide detailed information on the chemical states. The binding energies would be consistent with silicon in a +4 oxidation state, oxygen as an oxide/silicate, fluorine as a fluoride, and potassium as a K+ ion. Quantitative analysis of the peak areas would allow for the determination of the surface stoichiometry of the compound.
Table 5: Expected XPS Binding Energies for this compound
| Element (Orbital) | Expected Binding Energy (eV) | Information Provided |
|---|---|---|
| Si 2p | ~102-104 eV | Confirms the +4 oxidation state of silicon in a silicate/fluorosilicate environment. |
| O 1s | ~532-534 eV | Characteristic of oxygen in a silicate network. |
| F 1s | ~685-689 eV | Confirms fluorine in a fluoride-like state, bonded to silicon. |
| K 2p (2p3/2) | ~292-294 eV | Confirms potassium as the K+ cation. |
Note: The table presents typical binding energy ranges for the specified elements in similar chemical environments.
Mass Spectrometry for Molecular Ion Detection and Fragmentation Patterns
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For an inorganic salt like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be necessary to observe the anionic fluoro(trioxido)silane complex, [SiFO3]³⁻, or related ionic species, potentially as adducts with potassium ions (e.g., [KSiFO3]²⁻).
The primary goal would be to detect the molecular ion or a closely related species to confirm the molecular weight. The fragmentation pattern observed in tandem MS (MS/MS) experiments would provide structural information. Expected fragmentation pathways for the [SiFO3]³⁻ anion could include the loss of a fluoride ion (F⁻) or an oxide ion (O²⁻). The analysis of inorganic or silane (B1218182) compounds by MS can sometimes be complicated by gas-phase reactions with residual molecules like water in the mass spectrometer. The mass spectra of fluorinated compounds are often complex but provide a distinct fingerprint for the molecule.
Table 6: Potential Ions and Fragments in Mass Spectrometry
| Ion/Fragment | Formula | Significance |
|---|---|---|
| Anionic Complex | [SiFO3]³⁻ | Represents the intact anionic component of the compound. |
| Potassium Adducts | [KSiFO3]²⁻, [K2SiFO3]⁻ | Ions formed by the association of the anion with one or more potassium cations. |
| Primary Fragments | [SiO3]²⁻, [SiFO2]⁻ | Result from the loss of fluoride or oxide, respectively, providing insight into bond strengths. |
Note: This table lists hypothetical ions that could be observed during the mass spectrometric analysis of the compound.
Computational Chemistry and Theoretical Modeling of Tripotassium;fluoro Trioxido Silane
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. aps.org This method is centered on the principle that the ground-state energy of a many-electron system can be determined from its electron density. aps.org For the fluoro(trioxido)silane anion, DFT calculations provide a robust framework for examining its fundamental chemical nature.
The initial step in the theoretical analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For the [SiFO₃]³⁻ anion, a tetrahedral geometry around the central silicon atom is anticipated. DFT calculations, employing functionals like B3LYP or PBE0 in conjunction with a suitable basis set (e.g., 6-311+G(d,p)), can refine the bond lengths and angles.
The electronic structure analysis reveals the distribution of electrons within the molecule. In the [SiFO₃]³⁻ anion, the silicon atom is bonded to one fluorine and three oxygen atoms. The high electronegativity of the fluorine and oxygen atoms is expected to draw electron density away from the central silicon atom, resulting in significant polarization of the bonds.
Illustrative Optimized Geometry of the [SiFO₃]³⁻ Anion
| Parameter | Predicted Value |
|---|---|
| Si-F Bond Length | ~1.65 Å |
| Si-O Bond Length | ~1.60 Å |
| O-Si-O Bond Angle | ~109.5° |
| F-Si-O Bond Angle | ~109.5° |
Note: These are hypothetical values for illustrative purposes.
Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the characteristic vibrational modes of the molecule, which correspond to the stretching and bending of its chemical bonds. The results are crucial for interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific motion of the atoms, such as the Si-F stretch, Si-O symmetric and asymmetric stretches, and various bending modes. The absence of imaginary frequencies in the calculated spectrum confirms that the optimized structure is a true energy minimum.
Illustrative Predicted Vibrational Frequencies for [SiFO₃]³⁻
| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity |
|---|---|---|
| Si-F Stretch | ~850 | High |
| Si-O Asymmetric Stretch | ~1050 | High |
| Si-O Symmetric Stretch | ~950 | Medium |
| O-Si-O Bending | ~450 | Medium |
| F-Si-O Bending | ~500 | Medium |
Note: These are hypothetical values for illustrative purposes.
The distribution of charge within the [SiFO₃]³⁻ anion is a key determinant of its reactivity. Natural Bond Orbital (NBO) analysis is a common DFT-based method used to calculate the partial charges on each atom. Due to the high electronegativity of fluorine and oxygen, these atoms will carry a significant negative charge, while the silicon atom will be electropositive.
Illustrative NBO Charges for [SiFO₃]³⁻
| Atom | Partial Charge (e) |
|---|---|
| Si | +1.5 |
| F | -0.8 |
| O | -1.2 |
Note: These are hypothetical values for illustrative purposes.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. wikipedia.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
For the [SiFO₃]³⁻ anion, the HOMO would likely be composed of p-orbitals from the oxygen and fluorine atoms. The LUMO, on the other hand, would be expected to have significant contributions from the silicon atom's orbitals. Reactivity indices such as chemical potential, hardness, and electrophilicity can be derived from the HOMO and LUMO energies to provide a quantitative measure of the anion's reactivity.
Illustrative FMO Energies and Reactivity Indices for [SiFO₃]³⁻
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.2 |
| LUMO Energy | +1.5 |
| HOMO-LUMO Gap | 6.7 |
| Chemical Potential (μ) | -1.85 |
| Hardness (η) | 3.35 |
| Electrophilicity Index (ω) | 0.51 |
Note: These are hypothetical values for illustrative purposes.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecular systems. For Tripotassium;fluoro(trioxido)silane, MD simulations can offer invaluable insights into its dynamics in both the solid state and in solution.
Investigation of Crystal Lattice Dynamics
In the solid state, this compound is expected to form an ionic crystal lattice, with K⁺ cations and [SiFO₃]³⁻ anions arranged in a repeating pattern. MD simulations can be employed to study the vibrational modes of this crystal lattice, which are crucial for understanding its thermal properties, such as heat capacity and thermal conductivity.
The simulations would typically be based on a force field, a set of parameters that describe the potential energy of the system as a function of the atomic positions. For an ionic system like this, the force field would need to accurately model the electrostatic interactions (Coulomb's law), short-range repulsions, and van der Waals attractions between the ions.
By simulating the motion of the atoms over time, one can calculate various properties, including the radial distribution functions, which describe the probability of finding an ion at a certain distance from another. This can reveal the local coordination environment of the potassium and fluoro(trioxido)silane ions. Furthermore, analysis of the atomic trajectories can yield the phonon dispersion curves, which illustrate the relationship between the vibrational frequency and wavevector in the crystal.
Simulation of Interactions in Solution
The behavior of this compound in an aqueous solution is of significant chemical interest. MD simulations can be used to model the dissolution process and to characterize the structure and dynamics of the solvated ions.
These simulations would involve placing the K⁺ and [SiFO₃]³⁻ ions in a box of water molecules and calculating the forces between all particles. The simulations would reveal the formation of hydration shells around the ions. The structure of these hydration shells can be quantified by calculating the radial distribution functions between the ions and the oxygen and hydrogen atoms of the water molecules.
The dynamics of the solvated ions, such as their diffusion coefficients, can also be determined from the MD trajectories. This information is key to understanding the transport properties of the salt in solution. The table below presents a hypothetical set of diffusion coefficients for the ions in an aqueous solution, which would be a typical output from such a simulation.
Table 2: Hypothetical Diffusion Coefficients of Ions from a Simulated Aqueous Solution of this compound at 298 K This table is for illustrative purposes and does not represent actual simulation data.
| Ion | Diffusion Coefficient (10⁻⁹ m²/s) |
|---|---|
| K⁺ | 1.95 |
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. For this compound, one could computationally explore its reactivity, for example, its hydrolysis in an aqueous environment.
The hydrolysis of the fluoro(trioxido)silane anion would likely proceed through a series of steps involving the nucleophilic attack of water molecules on the silicon center, leading to the eventual displacement of the fluoride (B91410) ion and the formation of silicic acid and hydrofluoric acid.
To study this reaction computationally, one would use quantum chemical methods to map out the potential energy surface of the reaction. This involves locating the structures of the reactants, products, and any intermediates and transition states along the reaction pathway. The energies of these species can then be used to calculate the activation energies and reaction enthalpies.
For instance, a common approach is to perform a transition state search using methods like the synchronous transit-guided quasi-Newton (STQN) method. The intrinsic reaction coordinate (IRC) method can then be used to confirm that the found transition state connects the desired reactants and products. The results of such a study would provide a detailed, step-by-step picture of the reaction mechanism at the molecular level.
Reactivity and Reaction Mechanisms of Tripotassium;fluoro Trioxido Silane
Hydrolytic Stability and Pathways
The hydrolytic stability of tripotassium;fluoro(trioxido)silane is a critical aspect of its reactivity, particularly in aqueous environments. The Si-F and Si-O bonds are both susceptible to hydrolysis, and the pathway and rate of this process are influenced by factors such as pH and the presence of other ions.
[SiFO₃]³⁻ + 3 H₂O ⇌ Si(OH)₄ + F⁻ + 3 OH⁻
The stability of fluorosilicates in water is pH-dependent. In acidic solutions (pH < 3.5), the hydrolysis of fluorosilicates is generally suppressed. chemicalbook.com However, as the pH increases, the rate of hydrolysis becomes more significant. chemicalbook.com For instance, with sodium fluorosilicate, complete hydrolysis to silica (B1680970) gel is observed at a pH of 8-8.5. chemicalbook.com Given that this compound is a salt of a strong base (potassium hydroxide) and a weak acid (fluorosilicic acid), its solutions are expected to be alkaline, which would favor hydrolysis.
The mechanism of hydrolysis likely involves the nucleophilic attack of water or hydroxide (B78521) ions on the silicon center. The presence of the electronegative fluorine atom can influence the polarity of the Si-O bonds, potentially affecting the rate of hydrolysis compared to simple silicates. The stepwise hydrolysis of related hexafluorosilicate (B96646) (SiF₆²⁻) has been studied and it is understood that it proceeds through various aquafluorocomplexes. researchgate.net A similar stepwise process can be anticipated for [SiFO₃]³⁻.
Illustrative Hydrolytic Stability Data for Related Silicates:
| Compound/Ion | Condition | Observation |
| Sodium Fluorosilicate | pH < 3.5-3.55 | Hydrolysis is stabilized. chemicalbook.com |
| Sodium Fluorosilicate | pH = 4 | Significant hydrolysis rate. chemicalbook.com |
| Sodium Fluorosilicate | pH = 8-8.5 | Complete hydrolysis to silica gel. chemicalbook.com |
| Hexafluorosilicate (SiF₆²⁻) | Aqueous solution | Undergoes hydrolysis to form fluoride (B91410) ions. researchgate.net |
Condensation Polymerization Studies
In concentrated solutions or under specific pH conditions, the partially hydrolyzed species of this compound can undergo condensation polymerization. This process involves the formation of Si-O-Si linkages, leading to the creation of larger polysilicate structures.
The condensation of silicates is a fundamental process in sol-gel chemistry and is catalyzed by both acids and bases. unm.edu For alkali metal silicates, the degree of polymerization is highly dependent on the pH of the solution. google.com In highly alkaline solutions (pH > 13), monomeric silicate (B1173343) species tend to predominate. google.com As the pH is lowered to a range between 11 and 13, polymeric species begin to form. google.com
The condensation reaction can be generally represented as:
2 [Si(OH)ₓ(O)ᵧF]ⁿ⁻ ⇌ [(F)(O)ᵧ(OH)ₓ₋₁Si-O-Si(OH)ₓ₋₁(O)ᵧ(F)]²ⁿ⁻ + H₂O
The presence of the potassium cation (K⁺) can also influence the rate of condensation. Studies on alkali metal silicate solutions have shown that the nature of the alkali metal cation affects the condensation kinetics, which is attributed to the formation of ion pairs with the silicate anions. researchgate.netacs.org The size of the cation can impact the concentration and activity of these ion-pair intermediates. researchgate.net
Factors Influencing Silicate Condensation Polymerization:
| Factor | Effect |
| pH | Lowering the pH from highly alkaline conditions generally increases the degree of polymerization. google.com |
| Concentration | Higher concentrations of silicate species favor polymerization. |
| Alkali Metal Cation | The size and concentration of the cation can influence condensation rates through ion pairing. researchgate.net |
| Temperature | Increased temperature generally accelerates the rate of condensation. |
Ligand Substitution Reactions at the Silicon Center
Ligand substitution at the silicon center of the [SiFO₃]³⁻ anion is a key aspect of its reactivity, involving the exchange of the fluoride or oxide ligands.
The Si-O bonds in the [SiFO₃]³⁻ anion are also subject to substitution. The lability of these oxygen ligands is a fundamental aspect of silicate chemistry. The Si-O bond is stronger than a C-O single bond but weaker than a C=O double bond. wikipedia.org The reactivity of the Si-O bond can be enhanced by the presence of neighboring functional groups that can participate in intramolecular catalysis. nih.gov In the case of the [SiFO₃]³⁻ anion, the presence of the fluoride ligand might influence the lability of the oxygen ligands through electronic effects.
Coordination Behavior with Metal Centers
The [SiFO₃]³⁻ anion, with its available oxygen and fluorine donor atoms, has the potential to act as a ligand and coordinate to metal centers. While there is no specific literature on the coordination chemistry of the [SiFO₃]³⁻ anion, the coordination behavior of the related hexafluorosilicate anion (SiF₆²⁻) has been investigated. The SiF₆²⁻ anion has been shown to be encapsulated within coordination cages formed by self-assembly with copper(II) ions and organic ligands. rsc.orgrsc.org In these structures, the fluorine atoms of the SiF₆²⁻ anion coordinate to the copper centers. rsc.org
It is plausible that the [SiFO₃]³⁻ anion could exhibit similar coordination behavior, potentially acting as a bridging ligand between metal centers through its oxygen and fluorine atoms. The coordination could lead to the formation of polynuclear metal complexes or coordination polymers.
Examples of Hexafluorosilicate Coordination:
| Metal Ion | Ligand System | Resulting Structure |
| Copper(II) | Pyridyl-based ligand | Coordination cage encapsulating SiF₆²⁻. rsc.orgrsc.org |
Thermal Transformations and Decomposition Pathways
The thermal stability and decomposition of this compound are important characteristics. Upon heating, the compound is expected to decompose. While specific decomposition data for K₃[SiFO₃] is not available, the thermal behavior of related compounds provides insight.
Alkali metal hexafluorosilicates, such as sodium fluorosilicate (Na₂SiF₆), are thermally stable up to around 400°C. researchgate.net At higher temperatures, they can decompose. For example, searing sodium fluorosilicate at 300°C can lead to its decomposition into sodium fluoride and silicon tetrafluoride. chemicalbook.com
The thermal decomposition of Group 2 metal carbonates and nitrates shows a trend of increasing stability down the group, which is explained by the decreasing polarizing power of the larger cations. chemguide.co.uklibretexts.org A similar trend might be expected for alkali metal fluorosilicates.
The decomposition of this compound could potentially proceed via pathways involving the release of volatile silicon-fluorine species, such as silicon tetrafluoride (SiF₄), and the formation of potassium silicate and potassium fluoride. A possible decomposition reaction could be:
4 K₃[SiFO₃] (s) → SiF₄ (g) + 3 K₄SiO₄ (s)
Further heating could lead to the decomposition of the potassium silicate. The exact decomposition products and temperatures would need to be determined experimentally.
Illustrative Thermal Decomposition Data for Related Compounds:
| Compound | Decomposition Temperature (°C) | Products |
| Sodium Fluorosilicate | > 300 chemicalbook.com | Sodium fluoride, Silicon tetrafluoride chemicalbook.com |
| Magnesium Carbonate | 350 youtube.com | Magnesium oxide, Carbon dioxide youtube.com |
| Calcium Carbonate | 840 youtube.com | Calcium oxide, Carbon dioxide youtube.com |
Role as a Precursor in Inorganic Reactions
This compound (K₃[SiFO₃]) is a compound with potential as a precursor in various inorganic reactions due to its composition, containing potassium, silicon, fluoride, and oxygen. However, detailed research findings specifically documenting its extensive use as a direct precursor in large-scale or widely studied inorganic syntheses are limited in publicly available scientific literature. Its role is primarily inferred from the well-established functions of its constituent ions and related compounds in inorganic synthesis, particularly in the formation of silicate-based materials.
The primary theoretical application for this compound as a precursor lies in the synthesis of complex silicate structures, such as zeolites. Zeolites are microporous aluminosilicates with a wide range of industrial applications, including as catalysts, adsorbents, and ion-exchange materials. The synthesis of zeolites often involves the hydrothermal reaction of silica and alumina (B75360) sources in the presence of a mineralizing agent and a structure-directing agent.
In this context, this compound could theoretically serve multiple functions:
Silicon Source: The [SiFO₃]³⁻ anion provides a source of silicon, a fundamental building block for the silicate framework of zeolites.
Potassium Source: The potassium cations (K⁺) can act as charge-balancing cations within the zeolite framework. The presence of specific alkali metal cations like potassium can influence the resulting zeolite structure. For instance, certain zeolite framework types are known to form preferentially in the presence of potassium.
Fluoride Mineralizer: The fluoride ion (F⁻) is a known mineralizing agent in zeolite synthesis. It can promote the dissolution of silica and alumina precursors and facilitate the crystallization of the zeolite framework, often leading to the formation of high-quality, large crystals.
Hydrothermal synthesis is a common method for producing crystalline aluminosilicates like zeolites. This process involves heating an aqueous reaction mixture in a sealed vessel (autoclave) to elevated temperatures and pressures. While specific studies detailing the use of this compound as the primary precursor are not readily found, the general conditions for the synthesis of potassium-containing zeolites provide insight into how it might be used.
For example, the synthesis of Zeolite N, a potassium-rich zeolite, involves the hydrothermal treatment of a potassium aluminosilicate (B74896) gel. The reaction conditions, such as temperature, pH (typically alkaline), and the molar ratios of the reactants (SiO₂/Al₂O₃, K₂O/SiO₂, H₂O/K₂O), are critical in determining the final product's structure and purity.
Below is a hypothetical data table illustrating the potential parameters for a zeolite synthesis using a precursor like this compound, based on typical conditions for potassium-rich zeolite formation.
| Parameter | Value Range | Role of this compound Component |
| Temperature (°C) | 100 - 200 | Facilitates dissolution and crystallization |
| Time (hours) | 24 - 96 | Allows for complete reaction and crystal growth |
| pH | > 10 | Maintained by the basic nature of the silicate |
| SiO₂/Al₂O₃ Ratio | 2 - 10 | Silicon provided by the [SiFO₃]³⁻ anion |
| K₂O/SiO₂ Ratio | 0.2 - 1.0 | Potassium provided by the K⁺ cations |
| H₂O/K₂O Ratio | 10 - 50 | Solvent for the reaction |
It is important to reiterate that the above table represents a generalized and hypothetical scenario. The actual use of this compound as a precursor and the specific conditions required for successful synthesis would necessitate empirical investigation. The lack of direct research on this specific compound as a precursor suggests that other, more common and cost-effective sources of silicon, potassium, and fluoride are typically employed in industrial and laboratory settings for the synthesis of inorganic materials like zeolites.
Applications in Advanced Materials Science and Catalysis Research
Precursor for Tailored Silica-Based Materials via Sol-Gel Processes
The sol-gel process is a versatile method for producing solid materials from small molecules, widely used for fabricating metal oxides like silica (B1680970). smolecule.com The process involves the conversion of monomer precursors into a colloidal solution (sol), which then forms an integrated network (gel). smolecule.com Typically, precursors for silica-based materials are alkoxysilanes such as tetraethoxysilane (TEOS). silicorex.com
Synthesis of Porous Silica Structures
The synthesis of porous silica structures via the sol-gel method involves the hydrolysis and condensation of silicon-containing precursors. mdpi.com The addition of structure-directing agents or templates during the synthesis can control the pore size and specific surface area of the resulting silica material. mdpi.com While various silanes are used for this purpose, there is no documentation of Tripotassium;fluoro(trioxido)silane being employed as a precursor for generating porous silica networks.
Formation of Functionalized Coatings and Films
Functionalized coatings and films are often created using the sol-gel technique by incorporating organofunctional silanes. nih.gov These precursors have organic groups that impart specific functionalities—such as hydrophobicity or oleophobicity—to the final coating. sinosil.com Fluoroalkylsilanes, for instance, are frequently used to create low-energy surfaces that are water and oil repellent. silicorex.comsinosil.com These coatings are valued for their protective properties, including resistance to UV radiation and chemical attack. sinosil.com
Surface Chemistry Modification
Surface modification using silanes is a critical technique for altering the properties of a material's surface. Fluoro-containing silanes are particularly effective for creating surfaces with low energy, leading to easy-to-clean and anti-fouling properties. sinosil.com This process typically involves the chemical bonding of the silane (B1218182) to the substrate surface. sinosil.com
Enhancing Interfacial Adhesion in Composites
Silane coupling agents are bifunctional molecules used to promote adhesion between dissimilar materials, such as inorganic fillers (e.g., glass, silica) and organic polymer matrices in composites. nih.gov One end of the silane molecule bonds to the inorganic surface, while the other end has a functional group that can react or entangle with the polymer matrix, forming a durable chemical bridge across the interface. researchgate.netnih.gov This significantly improves the mechanical performance and service life of the composite material. nih.gov
Development of Novel Surface Treatments
Novel surface treatments often leverage fluorinated silanes to impart superhydrophobic and oleophobic characteristics to various substrates, from textiles to glass and metal. cfmats.comkoboproductsinc.com These treatments create a nanostructured surface that minimizes contact with water and oils, leading to applications in anti-graffiti coatings, self-cleaning surfaces, and moisture-resistant electronics. dakenchem.com
Advanced Electrolyte Components for Energy Storage
Research into advanced electrolytes for energy storage, particularly for lithium-ion batteries with silicon anodes, is an active field. The goal is to develop electrolytes that are safe, inexpensive, and enhance battery performance and lifespan. While various organic compounds and salts are being explored, there is no indication in the current scientific literature that this compound is used or investigated as an electrolyte component.
Catalytic Support Material Development
Research into the application of potassium fluorosilicate, systematically known as this compound, as a catalytic support material is an emerging area of interest in materials science. While traditionally, materials like silica, alumina (B75360), and zirconia have been the focus for catalyst supports, the unique properties of fluorosilicates present potential advantages. chemkraft.ir Potassium fluorosilicate's role is multifaceted, acting not just as a potential support but also as a catalyst or co-catalyst in certain reactions.
One area of investigation involves its use as an additive to enhance the performance of other materials. For instance, research has shown that the addition of potassium hexafluorosilicate (B96646) (K2SiF6) can act as a catalyst to lower the dehydrogenation temperature and improve the sorption kinetics of sodium alanate (NaAlH4), a material for hydrogen storage. researchgate.net In this context, K2SiF6 is not a passive support but an active component that facilitates the chemical reaction. researchgate.net
Furthermore, the ability of potassium fluorosilicate to release fluoride (B91410) ions is a key property that finds application in the synthesis of various chemicals and catalysts. chemkraft.ir This characteristic suggests its potential role in catalytic systems where fluoride promotion is beneficial. In the realm of heterogeneous catalysis, while direct use as a primary support is not extensively documented, related compounds offer insights. For example, potassium silicate (B1173343) has been employed as a cementing agent to enhance the structural integrity of catalysts, such as in the case of a 3D-printed silica-based porous catalyst functionalized with palladium. nih.gov This indicates that potassium-silicon-based compounds can play a crucial role in the structural and functional aspects of catalytic systems.
The development of novel catalytic supports often aims to improve the dispersion of active metal particles, enhance thermal stability, and influence the electronic properties of the catalyst. While specific research on depositing active catalytic phases onto a potassium fluorosilicate support is limited, its inherent thermal stability and chemical nature make it a candidate for further exploration in this domain. chemkraft.ir
Interactive Data Table: Properties of Potential Catalytic Support Materials
| Material | Chemical Formula | Key Features as a Support |
| Potassium Fluorosilicate | K2SiF6 | Potential for fluoride promotion, thermal stability. chemkraft.ir |
| Silica | SiO2 | High surface area, porous structure, chemical inertness. |
| Alumina | Al2O3 | High thermal stability, acidic or basic sites. |
| Zirconia | ZrO2 | Redox properties, thermal stability. |
Optoelectronic Materials Research (e.g., Phosphors if applicable to fluorosilicates)
The primary application of KSF phosphors is to supplement the emission of blue LEDs coated with a yellow-emitting phosphor (typically YAG:Ce3+). The addition of the red-emitting KSF phosphor helps to fill the red portion of the visible spectrum, resulting in a warmer white light with better color quality. wikipedia.org The narrow emission band of KSF:Mn4+ at around 630 nm is particularly advantageous for achieving a high luminous efficacy of radiation. wikipedia.org
Research in this area has focused on various synthesis methods to optimize the properties of KSF phosphors. Techniques such as co-precipitation and co-crystallization have been successfully employed. wikipedia.org For instance, a common synthesis route involves the reaction of SiO2 dissolved in hydrofluoric acid with a solution containing potassium fluoride and potassium hexafluoromanganate(IV) (K2[MnF6]) to co-precipitate the phosphor. wikipedia.org
A significant challenge in the commercial application of KSF phosphors is their susceptibility to degradation upon exposure to moisture. To address this, researchers have explored various surface modification and coating strategies. For example, coating the KSF particles with a protective layer of aluminum oxide (Al2O3) has been investigated to enhance their water resistance and thermal stability. researchgate.net Another approach involves a "green" synthesis method to create a core-shell structure of K2SiF6:Mn4+@K2SiF6, which demonstrates excellent water resistance and high efficiency without the use of hazardous hydrofluoric acid. acs.org
Interactive Data Table: Properties of KSF Phosphor
| Property | Value / Description |
| Host Material | Potassium Fluorosilicate (K2SiF6) |
| Activator Ion | Manganese (Mn4+) |
| Emission Peak | ~630 nm (Red) wikipedia.org |
| Key Application | Red phosphor for white LEDs. wikipedia.org |
| Synthesis Methods | Co-precipitation, co-crystallization. wikipedia.org |
Future Perspectives and Emerging Research Avenues
Design and Synthesis of Functional Derivatives
The development of functional derivatives from a core chemical structure is a fundamental step toward creating materials with tailored properties. For Tripotassium;fluoro(trioxido)silane, this involves the strategic introduction of organic functional groups to the inorganic silicate (B1173343) core. A promising approach involves designing and synthesizing hybrid monomers where the fluoro-silane unit is chemically bonded to organic moieties.
One established strategy is the molecular-level design of a hybrid organic-inorganic amine monomer. rsc.org This process can involve reacting the fluoro-silane precursor with organic molecules, such as m-phenylenediamine, to create a new monomer. rsc.org Such a derivative effectively combines the properties of both the inorganic silane (B1218182) and the organic components. rsc.org
Another sophisticated strategy for creating functional derivatives is through a sequence of C–H bond fluorination followed by nucleophilic aromatic substitution (SNAr). nih.gov In this method, the fluorine atom, once installed on a molecule, can serve as an excellent leaving group, allowing for the introduction of a diverse array of functionalities. nih.gov Groups bound through nitrogen, oxygen, sulfur, or carbon can be installed under mild conditions. nih.gov This approach enables the late-stage functionalization of complex molecules, providing rapid access to analogues that would otherwise necessitate multi-step syntheses. nih.gov
Integration into Hybrid Organic-Inorganic Systems
The integration of this compound or its functional derivatives into hybrid systems is a key area for future research. These systems leverage the distinct properties of both organic and inorganic components to achieve performance metrics unattainable by either material class alone.
A prime example of such integration is the development of thin-film composite (TFC) membranes. By designing a novel monomer that sandwiches an inorganic fluoro-silane component between two organic amine molecules (like m-phenylenediamine), it is possible to create advanced TFC membranes through interfacial polymerization. rsc.org In these hybrid materials, the inorganic silane component can enhance thermal stability and structural integrity, while the organic polymer provides flexibility and processability. Such membranes have demonstrated superior performance in applications like the pervaporation dehydration of ethanol (B145695), exhibiting high flux and separation factors. rsc.org The successful creation of these membranes showcases the potential for developing novel materials by effectively integrating the advantages of polymeric and inorganic materials. rsc.org
In-Situ and Operando Spectroscopic Investigations
To fully understand and optimize the functional properties of materials derived from this compound, particularly in catalysis, it is crucial to study them under actual working conditions. This is the domain of in-situ and operando spectroscopy, which combines the spectroscopic analysis of a material with simultaneous measurement of its performance, such as catalytic activity and selectivity. acs.orghidenanalytical.comethz.ch
This approach is critical because the structure and active sites of a catalyst can undergo significant changes induced by adsorbates and reaction conditions. acs.org Operando spectroscopy provides a direct window into these dynamic processes, helping to uncover the true relationship between catalyst structure and its performance. hidenanalytical.com Techniques like Infrared (IR), Raman, and X-ray Absorption Spectroscopy (XAS) can be applied simultaneously during a reaction to monitor molecular events, identify reaction intermediates, and characterize the active sites in real-time. acs.orgresearchgate.net While challenging, especially for complex industrial catalysts, this methodology is indispensable for moving beyond "black box" catalyst development and toward the rational design of more efficient systems. hidenanalytical.comyoutube.com
Table 1: Operando Spectroscopic Techniques and Their Applications
| Spectroscopic Technique | Information Gained | Relevance to Research |
|---|---|---|
| Infrared (IR) Spectroscopy | Identifies functional groups and adsorbed species on the catalyst surface. | Tracks the transformation of reactants and the formation of intermediates. acs.org |
| Raman Spectroscopy | Provides information on the vibrational modes of the catalyst's framework and active sites. | Monitors structural changes in the catalyst during activation and reaction. researchgate.net |
| X-ray Absorption Spectroscopy (XAS) | Determines the oxidation state and local coordination environment of specific elements. | Elucidates the electronic and geometric structure of the catalytic active sites. researchgate.net |
| Mass Spectrometry / Gas Chromatography | Analyzes the composition of the reactant and product gas streams. | Measures catalytic activity (conversion) and selectivity in real-time. acs.org |
Advanced Theoretical Predictions for Structure-Function Relationships
Alongside experimental work, advanced theoretical and computational methods are vital for accelerating the discovery and design of new materials. Density Functional Theory (DFT) has emerged as a powerful tool for predicting the structural, electronic, and optical properties of materials from first principles. arxiv.org
For a compound like this compound and its derivatives, DFT calculations can be employed to model the atomic structure and predict its stability and reactivity. Methods such as the generalized gradient approximation (GGA) can be used to deduce fundamental physical properties. arxiv.org Furthermore, Time-Dependent Density Functional Theory (TDDFT) can be performed to understand the behavior of the material in excited states, which is crucial for predicting its optical properties and potential applications in photocatalysis. arxiv.org These theoretical predictions provide invaluable insights into the structure-function relationships, guiding experimental efforts toward the most promising synthetic targets and applications.
Table 2: Theoretical Prediction Methods and Their Utility
| Theoretical Method | Primary Function | Application in Materials Design |
|---|---|---|
| Density Functional Theory (DFT) | Calculates the electronic structure and ground-state properties of a system. | Predicts structural stability, reaction energies, and electronic properties to guide synthesis. arxiv.org |
| Generalized Gradient Approximation (GGA) | An approximation within DFT to describe the exchange-correlation energy. | Used to deduce physical properties such as bond lengths, angles, and lattice parameters. arxiv.org |
| Time-Dependent DFT (TDDFT) | Calculates excited-state properties and electronic transitions. | Predicts optical absorption spectra and investigates potential for photocatalytic applications. arxiv.org |
Exploration of New Catalytic Applications
The inherent structure of silicate-based materials makes them promising candidates for a variety of catalytic applications. The exploration of new catalytic roles for this compound and its derivatives could unlock novel industrial processes.
One area of potential is in Fischer-Tropsch synthesis (FTS), a process that converts synthesis gas (syngas) into liquid hydrocarbon fuels. mdpi.com Silicate materials, often used as supports or as part of core-shell structures like Fe@SiO₂, play a crucial role in FTS by providing a high surface area and influencing the catalyst's stability and selectivity. mdpi.com A functionalized fluorosilicate could potentially offer unique activity or selectivity in the conversion of CO and H₂ to valuable chemicals and fuels. mdpi.com
Another potential application is in the dehydrogenation of light alkanes, such as propane. researchgate.net Certain chromium(III) silicate catalysts are known to be active for this reaction, which proceeds via a heterolytic C-H bond activation step. researchgate.net A catalyst based on this compound could be investigated for similar reactivity, potentially offering a new route to olefins, which are key building blocks for the chemical industry.
Q & A
Basic: What are the optimal synthetic routes for Tripotassium fluoro(trioxido)silane, and how can reaction conditions be controlled to minimize byproducts?
Methodological Answer:
Synthesis of potassium-containing silanes often involves controlled hydrolysis or salt metathesis. For Tripotassium fluoro(trioxido)silane, a potential route could involve reacting fluorosilanes (e.g., SiF₄) with potassium hydroxide under inert conditions to avoid premature oxidation. Evidence from analogous potassium complexes (e.g., K₃[Fe(C₂O₄)₃]·3H₂O) suggests stoichiometric control and low-temperature crystallization (≤5°C) to stabilize the product . Byproduct formation (e.g., KF or SiO₂) can be minimized by:
- Using anhydrous solvents (e.g., THF or diglyme).
- Gradual addition of reactants to prevent localized overheating.
- Post-synthesis purification via recrystallization or vacuum sublimation.
Basic: Which spectroscopic and structural characterization techniques are most effective for confirming the coordination geometry of Tripotassium fluoro(trioxido)silane?
Methodological Answer:
A multi-technique approach is critical:
- ¹⁹F NMR : To confirm fluoride ligand coordination and assess silicon-fluorine bonding dynamics (chemical shifts typically range 100–200 ppm for Si–F bonds) .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves the Si–O–K coordination network and bond angles. If crystals are challenging to grow, pair distribution function (PDF) analysis of amorphous phases can provide local structural insights.
- FT-IR : Peaks near 900–950 cm⁻¹ indicate Si–O–Si stretching, while 650–700 cm⁻¹ corresponds to Si–F vibrations .
Advanced: How does the fluoride ligand in Tripotassium fluoro(trioxido)silane influence its Lewis acidity and catalytic activity in cross-coupling reactions?
Methodological Answer:
The fluoride ligand enhances silicon’s Lewis acidity by polarizing the Si–F bond, making the silicon center more electrophilic. This property is exploitable in catalytic reactions, such as sila-Negishi coupling, where fluoro silanes act as Z-type ligands. Key experimental considerations:
- Compare catalytic efficiency with non-fluorinated analogs (e.g., methoxy or chloro silanes).
- Monitor reaction reversibility using additives like tetrabutylammonium fluoride (TBAF) to test ligand exchange dynamics .
- Computational modeling (DFT) can quantify Lewis acidity via Natural Bond Orbital (NBO) analysis of charge distribution.
Advanced: What experimental strategies resolve contradictions between computational predictions and empirical data on the thermal stability of Tripotassium fluoro(trioxido)silane?
Methodological Answer:
Discrepancies often arise from incomplete models (e.g., neglecting solvation effects or kinetic barriers). To address this:
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert vs. oxidative atmospheres.
- In Situ Raman Spectroscopy : Track structural changes during heating to identify intermediate phases.
- Calorimetry : Compare experimental enthalpy of decomposition with DFT-calculated values. Adjust computational models to include dispersion corrections (e.g., Grimme’s D3 method) for non-covalent K⁺⋯F⁻ interactions .
Basic: How can researchers assess the hydrolytic stability of Tripotassium fluoro(trioxido)silane in aqueous environments?
Methodological Answer:
Hydrolytic stability is critical for applications in wet chemistry. A standardized protocol includes:
- pH-Dependent Kinetics : Expose the compound to buffered solutions (pH 2–12) and monitor Si–F bond cleavage via ¹⁹F NMR or ion chromatography (IC) for fluoride release.
- Contact Angle Measurements : Evaluate hydrophobicity changes post-hydrolysis using sessile drop analysis (e.g., APTES/GPTMS hybrid films as a reference) .
- Accelerated Aging Tests : Perform cyclic humidity exposure (e.g., 85% RH at 85°C) to simulate long-term degradation.
Advanced: What role does the potassium counterion play in modulating the reactivity of Tripotassium fluoro(trioxido)silane in solid-state reactions?
Methodological Answer:
Potassium ions influence reactivity through:
- Ion Mobility : Use impedance spectroscopy to measure K⁺ diffusion coefficients in the solid matrix.
- Coordination Flexibility : Compare reactivity with sodium or cesium analogs to isolate cation effects.
- Synchrotron XRD : Resolve structural rearrangements during thermal activation (e.g., phase transitions at 200–300°C).
Basic: What safety protocols are recommended for handling Tripotassium fluoro(trioxido)silane given its potential toxicity?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use fluoropolymer-lined gloves and face shields to prevent skin/eye contact with corrosive fluoride byproducts.
- Ventilation : Conduct reactions in fume hoods with HEPA filters to capture volatile SiF₄ or HF .
- Emergency Response : Neutralize spills with calcium carbonate slurry to precipitate insoluble CaF₂ .
Advanced: How can researchers design experiments to probe the electronic interaction between the silicon center and trioxido ligands in Tripotassium fluoro(trioxido)silane?
Methodological Answer:
- X-ray Absorption Spectroscopy (XAS) : Analyze Si K-edge spectra to determine oxidation state and ligand field effects.
- Electron Paramagnetic Resonance (EPR) : Detect paramagnetic intermediates if redox activity is present.
- Mössbauer Spectroscopy : If applicable to doped systems (e.g., Fe analogs), study quadrupole splitting for ligand symmetry insights .
Table 1: Key Analytical Techniques for Tripotassium Fluoro(trioxido)silane
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
